N-Formylhistidine

Description

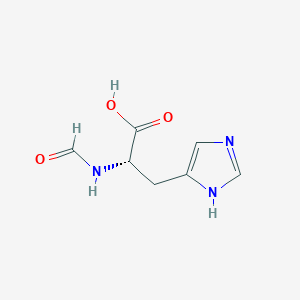

Structure

3D Structure

Properties

IUPAC Name |

2-formamido-3-(1H-imidazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c11-4-10-6(7(12)13)1-5-2-8-3-9-5/h2-4,6H,1H2,(H,8,9)(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQVSLVQIFFQQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15191-21-6 |

Source

|

| Record name | NSC334340 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

N-Formylhistidine and its Role in Histidine Metabolism: A Critical Examination of Canonical Pathways and Analytical Methodologies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the metabolic fate of histidine, with a specific focus on the user-queried molecule, N-Formylhistidine. Contrary to initial postulation, this document clarifies that N-Formylhistidine is not a recognized intermediate in the canonical pathway of histidine catabolism. Instead, the central one-carbon transfer reaction involves the intermediate N-formiminoglutamate (FIGLU). This guide will dissect the established histidine degradation pathway, elucidate the critical distinction between formimino and formyl group transfers, and explore the broader biological significance of N-formylation through the lens of immunomodulatory N-formyl peptides. To empower researchers in the field, we provide detailed, field-proven experimental protocols for the analysis of histidine metabolites and a strategic workflow for the investigation of novel N-formylated compounds. This guide serves as an authoritative resource for researchers, scientists, and drug development professionals navigating the complexities of amino acid metabolism and one-carbon biochemistry.

Introduction: Deconstructing the Query of N-Formylhistidine

The investigation into amino acid metabolism is fundamental to understanding cellular physiology, disease pathology, and identifying novel therapeutic targets. Histidine is an essential amino acid with a unique imidazole side chain, granting it critical roles in pH buffering, metal ion coordination, and as a precursor to vital biomolecules like histamine and carnosine.[1][2] The query regarding the biological function of N-Formylhistidine within this context is specific and intriguing.

However, a rigorous review of established metabolic pathways reveals that N-Formylhistidine is not a known intermediate in the canonical biosynthesis or catabolism of histidine . The primary pathway for histidine degradation proceeds through a series of enzymatic steps culminating in the formation of glutamate.[1][3] The key one-carbon unit transfer in this pathway involves not a formyl (-CHO) group, but a formimino (-CH=NH) group, carried by the intermediate N-formiminoglutamate (FIGLU).[4][5]

This guide is structured to address this critical distinction. We will first provide an in-depth exploration of the canonical histidine catabolic pathway, focusing on the formation and fate of FIGLU. We will then clarify the biochemical differences between formylation and formimination. To provide essential context for drug development professionals, we will explore the profound biological impact of other N-formylated molecules, specifically N-formylmethionine peptides, which are potent activators of the innate immune system.[6] Finally, we will equip researchers with robust analytical methodologies for studying histidine metabolites and for the potential identification of novel formylated compounds that may arise under specific physiological, pathological, or pharmacological conditions.[7][8]

Part 1: The Canonical Pathway of Histidine Catabolism

The degradation of excess L-histidine is a conserved metabolic pathway that converts the amino acid into L-glutamate, which can then enter central carbon metabolism (e.g., the Krebs cycle).[3] This process primarily occurs in the liver and links histidine breakdown to folate-dependent one-carbon metabolism.[1]

The pathway consists of four primary enzymatic steps:

-

Deamination: The pathway is initiated by Histidine Ammonia Lyase (HAL) , also known as histidase. This enzyme catalyzes the non-oxidative deamination of L-histidine, removing the alpha-amino group and forming trans-urocanate.[3]

-

Hydration: trans-Urocanate is then hydrated by Urocanase to form 4-imidazolone-5-propionate.[3]

-

Hydrolysis: The imidazole ring is cleaved by Imidazolonepropionase , which hydrolyzes 4-imidazolone-5-propionate to yield N-formimino-L-glutamate (FIGLU).[3] This is the key intermediate that carries the one-carbon unit.

-

Formimino Group Transfer: The final step is catalyzed by the bifunctional enzyme Formiminotransferase Cyclodeaminase (FTCD) .[4]

-

The formiminotransferase domain transfers the formimino group from FIGLU to tetrahydrofolate (THF), producing L-glutamate and 5-formimino-THF.

-

The cyclodeaminase domain then converts 5-formimino-THF into 5,10-methenyl-THF and ammonia.[4]

-

This final step is the critical juncture connecting histidine catabolism with the broader one-carbon pool, which is essential for the biosynthesis of purines and thymidine.[9]

Part 2: N-Formylated Molecules of Biological Significance: The Case of N-Formyl Peptides

While N-Formylhistidine is not a feature of histidine metabolism, the N-formyl moiety is of immense biological and clinical importance when attached to the N-terminus of peptides, particularly N-formylmethionine (fMet). These N-formyl peptides (NFPs) are recognized as potent damage-associated molecular patterns (DAMPs) or pathogen-associated molecular patterns (PAMPs).

Origins and Recognition:

-

Bacterial Origin: In bacteria, protein synthesis is initiated with fMet. Consequently, bacteria secrete peptides bearing an N-terminal formyl group.[6]

-

Mitochondrial Origin: Mitochondria, being of prokaryotic evolutionary origin, also initiate protein synthesis with fMet. During cellular damage or stress, mitochondria release NFPs into the cytoplasm and extracellular space.[6]

These NFPs are recognized by a specific class of G protein-coupled receptors called Formyl Peptide Receptors (FPRs) , which are primarily expressed on the surface of phagocytic immune cells like neutrophils and macrophages.[6]

Signaling and Biological Impact: Activation of FPRs by NFPs (such as the archetypal N-formylmethionyl-leucyl-phenylalanine, fMLP) triggers a cascade of intracellular signaling events. This leads to:

-

Chemotaxis: Directed migration of immune cells towards the source of NFPs (e.g., a site of infection or injury).

-

Phagocytosis: Engulfment of pathogens or cellular debris.

-

Degranulation and Oxidative Burst: Release of antimicrobial agents and reactive oxygen species (ROS) to kill pathogens.

This signaling pathway is a cornerstone of the innate immune response. However, its dysregulation is implicated in a wide range of chronic inflammatory diseases, neurodegenerative disorders, and cancer, making FPRs attractive targets for drug development.[6][10]

Part 3: Methodologies for the Investigation of Histidine Metabolites and Formylated Compounds

Investigating the presence and quantity of specific metabolites is paramount for understanding metabolic pathways and identifying biomarkers. While no established protocol exists for the non-canonical N-Formylhistidine, we can outline robust, state-of-the-art methodologies for analyzing related compounds. These protocols serve as a blueprint for any researcher aiming to quantify known histidine derivatives or explore the existence of novel ones.

Protocol 1: Quantification of Histidine and its Methylated Derivatives in Plasma by LC-MS/MS

This protocol is adapted from established methods for analyzing histidine and its derivatives, providing high sensitivity and specificity.[7]

1. Rationale and Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices. The chromatographic separation (LC) resolves isomers and removes matrix interference, while the tandem mass spectrometry (MS/MS) provides exquisite sensitivity and specificity through Multiple Reaction Monitoring (MRM), where a specific parent ion is selected and fragmented into a characteristic daughter ion. An isotopically labeled internal standard (e.g., Nτ-methyl-d3-histidine) is crucial for accurate quantification, as it co-elutes with the analyte and experiences identical matrix effects and ionization suppression, thus correcting for variations in sample preparation and instrument response.[7]

2. Materials and Reagents:

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

-

Reagents: Formic Acid (FA), Ammonium Formate

-

Standards: L-Histidine, Nτ-methylhistidine, Nπ-methylhistidine, Nτ-methyl-d3-histidine (Internal Standard, IS)

-

Equipment: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer, analytical balance, centrifuge, vortex mixer.

3. Step-by-Step Methodology:

-

Standard Preparation:

-

Prepare 1 mg/mL stock solutions of each analyte and the IS in 0.1% FA in water.

-

Perform serial dilutions to create a calibration curve ranging from 1 µM to 200 µM.

-

Prepare a working IS solution at 50 µM.

-

-

Sample Preparation (Protein Precipitation):

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

-

Add 20 µL of the 50 µM IS solution.

-

Add 200 µL of ice-cold ACN to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a clean tube, add 150 µL of 0.1% FA in water, and vortex.

-

Transfer to an autosampler vial for analysis.

-

-

LC-MS/MS Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 2% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 2% B and re-equilibrate for 3 min.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: These must be optimized by infusing individual standards. A representative table is below.

-

4. Data Presentation:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| L-Histidine | 156.1 | 110.1 | 15 |

| Nτ-methylhistidine | 170.2 | 124.1 | 18 |

| Nπ-methylhistidine | 170.2 | 96.1 | 22 |

| Nτ-methyl-d3-histidine (IS) | 173.2 | 127.1 | 18 |

Protocol 2: A Strategic Workflow for the Identification of Hypothetical N-Formylhistidine

This section provides a logical workflow for researchers aiming to discover and characterize a novel, unconfirmed metabolite like N-Formylhistidine.

1. Rationale and Causality: The search for a novel metabolite requires a multi-step approach. Initial screening with high-resolution mass spectrometry (HRMS) on an Orbitrap or Q-TOF instrument allows for the detection of compounds with the correct accurate mass, minimizing false positives. Once a candidate peak is identified, targeted MS/MS fragmentation is used to structurally characterize the molecule. Final confirmation requires synthesizing an authentic chemical standard and comparing its retention time and fragmentation pattern to the biological sample.

Conclusion

This technical guide sought to elucidate the biological function of N-Formylhistidine in histidine metabolism. Our comprehensive analysis confirms that N-Formylhistidine is not a component of the established, canonical metabolic pathways. The critical one-carbon transfer from the histidine backbone is mediated by the formimino group of N-formiminoglutamate (FIGLU) and is catalyzed by the enzyme formiminotransferase, linking histidine catabolism to the vital folate-dependent one-carbon pool.

For professionals in drug development, understanding the distinction between formimino and formyl groups is crucial. While the former is key to a specific amino acid catabolic route, the latter, in the form of N-formyl peptides, represents a powerful signaling language for the innate immune system via Formyl Peptide Receptors. The dysregulation of NFP signaling is implicated in numerous pathologies, rendering the FPR family a promising area for therapeutic intervention.

The detailed analytical protocols provided herein offer a practical, field-tested foundation for researchers to accurately quantify known histidine metabolites and a strategic framework to pursue the identification of novel compounds. By grounding our exploration in established biochemistry while providing the tools to investigate new hypotheses, this guide serves as a robust resource for advancing our understanding of amino acid metabolism and its implications for human health and disease.

References

-

Histidine Metabolism and Function - PMC - NIH. (2020, October 1). [Link]

-

Investigation of the enzymes required for the biosynthesis of an unusual formylated sugar in the emerging human pathogen Helicobacter canadensis - PMC. (n.d.). [Link]

-

Histidine catabolism is a major determinant of methotrexate sensitivity - PMC - NIH. (n.d.). [Link]

-

Enzymes Required for the Biosynthesis of N-formylated Sugars - PMC - NIH. (n.d.). [Link]

-

Formylation - Wikipedia. (n.d.). [Link]

-

Bacterial Degradation of N τ-Methylhistidine - PubMed. (2022, June 27). [Link]

-

Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. (2025, July 16). [Link]

-

Metabolic Pathways of Endogenous Formaldehyde - JSciMed Central. (2025, June 6). [Link]

-

A rapid and simple HPLC-MS/MS method for the quantitative determinatio | DDDT. (2024, November 1). [Link]

-

Formate: The Neglected Member of One-Carbon Metabolism | Request PDF - ResearchGate. (n.d.). [Link]

-

The First Enzyme in Histidine Biosynthesis: The Nature of Feedback Inhibition by Histidine. (2025, September 19). [Link]

-

Histidine Metabolism and Function - PMC - NIH. (2020, October 1). [Link]

-

Glycosyl Formates: Glycosylations with Neighboring-Group Participation - MDPI. (2022, September 22). [Link]

-

Biosynthesis of Histidine - PMC - NIH. (2014, December 2). [Link]

-

(PDF) Histidine biosynthetic pathway and genes: Structure, regulation, and evolution. (2026, January 21). [Link]

-

Histidine - Wikipedia. (n.d.). [Link]

-

Formyl-Peptide Receptor 2 Signaling Redirects Glucose and Glutamine into Anabolic Pathways in Metabolic Reprogramming of Lung Cancer Cells - MDPI. (2022, August 29). [Link]

-

Histidine Biosynthesis - PMC - NIH. (2011, February 2). [Link]

-

Formiminoglutamic acid - Wikipedia. (n.d.). [Link]

-

(PDF) Histidine Biosynthesis - ResearchGate. (2011, February 2). [Link]

-

Formimidoylglutamase - Wikipedia. (n.d.). [Link]

-

Pathway of histidine biosynthesis. The reaction sequence catalyzed by... - ResearchGate. (n.d.). [Link]

-

Mechanistic characterization of N-formimino-L-glutamate iminohydrolase from Pseudomonas aeruginosa - PubMed. (2006, December 5). [Link]

-

N-Formyl-L-glutamic acid | C6H9NO5 | CID 439376 - PubChem - NIH. (n.d.). [Link]

-

HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column | SIELC Technologies. (n.d.). [Link]

-

Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry - PMC. (2023, July 22). [Link]

-

Lifitegrast Degradation: Products and Pathways - MDPI. (2025, October 4). [Link]

-

Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. (2007, September 15). [Link]

-

Elucidating the pathways of degradation of denagliptin - PubMed. (2010, July 15). [Link]

-

Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - PMC. (2024, December 10). [Link]

Sources

- 1. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histidine - Wikipedia [en.wikipedia.org]

- 3. Bacterial Degradation of N τ-Methylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histidine catabolism is a major determinant of methotrexate sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formiminoglutamic acid - Wikipedia [en.wikipedia.org]

- 6. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic Pathways of Endogenous Formaldehyde [jscimedcentral.com]

- 10. mdpi.com [mdpi.com]

Technical Guide: N-Formylmethionine vs. N-Formylhistidine

The following technical guide details the mechanistic, structural, and functional distinctions between N-Formylmethionine (fMet) and N-Formylhistidine (fHis) .

Mechanisms of Initiation, Receptor Recognition, and Enzymatic Specificity

Executive Summary

This guide delineates the critical divergence between N-Formylmethionine (fMet) , the universal initiator of bacterial and mitochondrial protein synthesis, and N-Formylhistidine (fHis) , a non-canonical analogue often utilized as a negative control or structural probe. The distinction is not merely chemical but functional: fMet is a potent Pathogen-Associated Molecular Pattern (PAMP) that drives innate immunity via Formyl Peptide Receptors (FPRs), whereas fHis lacks the requisite hydrophobicity to activate these pathways efficiently or serve as a substrate for Peptide Deformylase (PDF).

Part 1: Structural & Chemical Divergence

The fundamental difference lies in the side-chain physicochemical properties, which dictate their biological fate.

| Feature | N-Formylmethionine (fMet) | N-Formylhistidine (fHis) |

| Side Chain | Thioether (Hydrophobic, Uncharged) | Imidazole (Aromatic, Polar/Charged) |

| Biological Role | Translation Initiator (Prokaryotes/Mitochondria) | Synthetic Probe / Prebiotic Artifact |

| Hydrophobicity | High (Essential for receptor pocket binding) | Low (Disrupts hydrophobic pockets) |

| pKa (Side Chain) | N/A (Non-ionizable) | ~6.0 (Physiologically ionizable) |

| Key Enzyme | Peptide Deformylase (PDF): Rapid turnover | Peptide Deformylase (PDF): Poor/No substrate |

Molecular Logic

Nature selected Methionine (and its formylated variant) as the initiator likely due to its hydrophobic flexibility, allowing it to fit into the P-site of the ribosome and the hydrophobic binding pockets of processing enzymes. Histidine , with its rigid, polar imidazole ring, introduces steric and electrostatic clashes in these conserved hydrophobic clefts.

Part 2: The Immunological Interface (FPR Interaction)

The human innate immune system detects bacterial protein synthesis via Formyl Peptide Receptors (FPR1/FPR2) . This detection relies on a "lock-and-key" mechanism where fMet is the master key.

1. FPR1 Specificity (High Affinity)

FPR1 is optimized to bind N-formyl-Met-Leu-Phe (fMLF).[1][2]

-

The Pocket: The FPR1 binding pocket contains hydrophobic residues (e.g., Phe, Leu) that accommodate the methionine side chain.[3]

-

fMet Interaction: The formyl group forms hydrogen bonds with Arg84/Lys85, while the Methionine side chain nestles into the hydrophobic crevice.

-

fHis Failure: The imidazole ring of fHis is too polar and bulky. It cannot establish the necessary Van der Waals forces within the hydrophobic pocket and may repel binding due to charge, rendering it an ineffective agonist.

2. FPR2 Promiscuity (Low Affinity)

FPR2 binds a wider range of ligands (e.g., Lipoxin A4, Amyloid beta) but still shows a preference for hydrophobic N-termini in bacterial peptides. fHis-containing peptides are generally inactive or exhibit drastically reduced potency compared to their fMet counterparts.

Part 3: Enzymatic Processing (Peptide Deformylase)

In bacteria, the formyl group must be removed from the nascent chain by Peptide Deformylase (PDF) .[4][5][6][7] This is a critical quality control step.

-

PDF Substrate Specificity: PDF is a metalloprotease that requires a hydrophobic residue at the P1 position (the N-terminus).

-

fMet: Ideal substrate (

is maximal). -

fHis: The charged imidazole group at P1 reduces catalytic efficiency by orders of magnitude.

-

-

The "Dead End" Consequence: If a protein were hypothetically initiated with fHis, PDF would fail to deformylate it efficiently. The retained formyl group would likely act as a degron , signaling the protein for premature degradation via the N-end rule pathway.

Part 4: Visualization of Signaling & Processing Pathways

The following diagram illustrates the divergent fates of fMet (Signal) and fHis (Noise/Blocker) within biological systems.

Caption: Comparative pathway analysis showing fMet as the functional biological key for initiation and immunity, while fHis acts as a non-functional structural analogue due to enzymatic and receptor incompatibility.

Part 5: Experimental Protocols

Protocol 1: Assessing FPR1 Activation (Calcium Flux Assay)

Use this protocol to demonstrate the lack of immunogenicity of fHis compared to fMet.

-

Cell Preparation:

-

Isolate human neutrophils or use FPR1-transfected HL-60 cells.

-

Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM, 2 µM) for 30 min at 37°C in HBSS buffer.

-

-

Ligand Preparation:

-

Positive Control: Prepare fMet-Leu-Phe (fMLF) at serial dilutions (10⁻¹² M to 10⁻⁶ M).

-

Test Compound: Prepare N-formyl-His-Leu-Phe (fHLF) or N-formyl-His at identical concentrations.

-

-

Measurement:

-

Use a kinetic plate reader or flow cytometer.

-

Establish a 30-second baseline.

-

Inject ligand and record fluorescence intensity for 120 seconds.

-

-

Data Analysis:

-

Plot Max Fluorescence vs. Log[Concentration].

-

Expected Result: fMLF will show a sigmoidal dose-response (

). fHLF will show flatline or minimal response only at very high concentrations (

-

Protocol 2: Peptide Deformylase (PDF) Specificity Assay

Use this to verify why fHis is not a viable initiator.

-

Enzyme: Recombinant E. coli PDF (Ni-NTA purified).

-

Substrates:

-

Substrate A: Formyl-Met -Ala-Ser (Standard).

-

Substrate B: Formyl-His -Ala-Ser (Test).

-

-

Reaction:

-

Mix 10 nM PDF with varying concentrations of substrate (0-5 mM) in assay buffer (50 mM HEPES, pH 7.2, 10 µM NiCl₂).

-

Add Fluorescamine post-reaction (reacts with the newly exposed primary amine of the deformylated peptide).

-

-

Quantification:

-

Measure fluorescence (Ex 390 nm / Em 475 nm).

-

Calculate kinetic parameters (

, -

Expected Result: Substrate A will exhibit rapid turnover. Substrate B will show negligible activity, confirming PDF's hydrophobic specificity at P1.

-

References

-

FPR1 Structural Basis

- Title: Structural basis for recognition of N-formyl peptides as pathogen-associated molecular p

- Source: Nature Communic

-

URL:[Link]

-

Peptide Deformylase Specificity

-

FPR Ligand Diversity

-

fMet in Disease

- Title: N-formylmethionine as a novel initiator and N-degron of eukaryotic proteins.

- Source: BMB Reports (2019).

-

URL:[Link]

Sources

- 1. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0917580B1 - DEFORMYLATION OF f-MET PEPTIDES IN BACTERIAL EXPRESSION SYSTEMS - Google Patents [patents.google.com]

- 5. Determination of substrate specificity for peptide deformylase through the screening of a combinatorial peptide library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "PEPTIDE DEFORMYLASE: A MODELING STUDY OF THE ACTIVE SITES OF PLANTS AN" by Jonathan C. Barnes [uknowledge.uky.edu]

- 7. Peptide deformylase - Wikipedia [en.wikipedia.org]

- 8. Substrate recognition and selectivity of peptide deformylase. Similarities and differences with metzincins and thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of N-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts - MedCrave online [medcraveonline.com]

- 10. mdpi.com [mdpi.com]

Technical Guide: N-Formyl-L-histidine (CAS 15191-21-6)

[1][2][3][4][5]

Executive Summary

N-Formyl-L-histidine (CAS 15191-21-6 ) is a specific

This guide details the physicochemical properties, synthesis protocols, and biological applications of N-Formyl-L-histidine, designed for researchers in proteomics, enzymology, and structural biology.[2]

Part 1: Chemical Identity & Physicochemical Properties

Core Identification Data

| Parameter | Detail |

| Chemical Name | N-Formyl-L-histidine |

| CAS Number | 15191-21-6 |

| Synonyms | |

| Molecular Formula | |

| Molecular Weight | 183.16 g/mol |

| InChI Key | WFQVSLVQIFFQQN-LURJTMIESA-N |

| SMILES | C1=C(NC=N1)CO)NC=O |

Physical & Chemical Specifications

| Property | Specification |

| Appearance | White to off-white crystalline powder |

| Melting Point | 202.0 – 206.0 °C (Decomposes) |

| Solubility | Soluble in water; slightly soluble in methanol; insoluble in non-polar solvents.[2] |

| pKa Values | Carboxyl: ~1.8 | Imidazole: ~6.0 | (Note: |

| Chirality | L-isomer (S-configuration at |

| Stability | Stable under standard conditions.[2] Hygroscopic. Store at -20°C for long-term. |

Part 2: Biological Significance & Applications[7][8]

Mechanism of Action: Enzyme Inhibition

N-Formyl-L-histidine acts as a competitive inhibitor for L-histidine ammonia-lyase (Histidase) , the enzyme responsible for the first step of histidine degradation (deamination to urocanic acid).[2]

-

Target Enzyme: Histidase (EC 4.3.1.3)

-

Inhibition Constant (

): ~4.26 mM[5][6] -

Significance: By mimicking the substrate (L-histidine) without undergoing the elimination reaction, it blocks the active site, allowing researchers to study histidase kinetics and regulation.[2]

Application: NMR Metabolomics Tagging

In advanced metabolomics, N-formylation is used as a chemical derivatization strategy.[2]

-

Method: Amino acids in biological fluids are derivatized with

C-labeled formic acid. -

Benefit: This introduces a

C-tag that enhances NMR sensitivity via

Part 3: Visualization of Biological Context

The following diagram illustrates the structural relationship and the inhibition checkpoint in the histidine catabolism pathway.

Figure 1: Competitive inhibition of Histidase by N-Formyl-L-histidine preventing Urocanic Acid formation.[2][5][6]

Part 4: Synthesis Protocol

Objective: Synthesis of N-Formyl-L-histidine via Formic-Acetic Anhydride method. Note: This is a standard laboratory scale protocol adapted for high purity.

Reagents Required

-

L-Histidine (Free base)[2]

-

Formic Acid (98%)[2]

-

Acetic Anhydride[2]

-

Solvents: Water, Ethanol, Ether[2]

Step-by-Step Methodology

-

Preparation of Formylating Agent:

-

In a reaction flask, mix Formic Acid (20 mL) and Acetic Anhydride (10 mL).

-

Heat the mixture at 50°C for 15 minutes to generate the mixed anhydride (formyl acetate).

-

Caution: Perform in a fume hood; reaction is exothermic.

-

-

Acylation Reaction:

-

Cool the mixture to 0°C.

-

Slowly add L-Histidine (5.0 g) to the solution while stirring.

-

Allow the reaction to proceed at room temperature (25°C) for 2 to 4 hours . Monitor via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).

-

-

Quenching & Isolation:

-

Add Ice Water (10 mL) to quench unreacted anhydride.

-

Concentrate the solution under reduced pressure (Rotary Evaporator) at <40°C to a syrup.

-

Add Ethanol (20 mL) and re-evaporate to remove traces of acetic acid (azeotropic distillation).

-

-

Crystallization:

-

Dissolve the residue in a minimum amount of warm water.

-

Slowly add Ethanol or Acetone until turbidity appears.

-

Store at 4°C overnight. White crystals of N-Formyl-L-histidine will precipitate.[2]

-

Yield: Typically 70-85%.

-

Synthesis Workflow Diagram

Figure 2: Step-wise chemical synthesis workflow for N-Formyl-L-histidine.

Part 5: Quality Control & Validation

To ensure scientific integrity, the synthesized product must be validated using the following analytical parameters.

| Method | Expected Result |

| HPLC | Purity >98% (C18 Column, Phosphate buffer/MeOH gradient). |

| 1H NMR ( | |

| Mass Spec (ESI) | |

| Optical Rotation |

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87569924, N-Formyl-L-histidine. Retrieved from [Link]

-

-

Enzyme Inhibition Kinetics

-

NMR Metabolomics Application

-

Synthesis Methodology

Sources

- 1. N-FORMYL-L-HISTIDINE(15191-21-6) 1H NMR spectrum [chemicalbook.com]

- 2. 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Formyl-L-histidine | 15191-21-6 | TCI AMERICA [tcichemicals.com]

- 4. echemi.com [echemi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. amsbio.com [amsbio.com]

- 7. chemimpex.com [chemimpex.com]

- 8. thieme-connect.com [thieme-connect.com]

N-Formylhistidine as a Competitive Inhibitor of Histidase: Mechanism, and Methodologies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histidase, or Histidine Ammonia-Lyase (HAL), is the rate-limiting enzyme in the catabolism of L-histidine, converting it to trans-urocanic acid and ammonia. Its activity is fundamental to amino acid homeostasis, and its deficiency leads to the metabolic disorder histidinemia. The study of histidase inhibitors is crucial for developing research tools to probe the histidine metabolic pathway and for exploring potential therapeutic strategies. This guide provides a detailed examination of N-Formyl-L-histidine as a competitive inhibitor of histidase. We will explore the enzyme's catalytic mechanism, the molecular basis of competitive inhibition by substrate analogs, and provide comprehensive, field-proven protocols for the enzymatic assay of histidase and the kinetic analysis of its inhibitors. This document is intended to serve as a technical resource for researchers engaged in enzymology, metabolic studies, and drug discovery.

The Histidine Catabolic Pathway and its Gatekeeper: Histidase (HAL)

The catabolism of the essential amino acid L-histidine is a critical metabolic route, primarily occurring in the liver and skin.[1] This pathway ultimately converts histidine into glutamate, which can then enter central carbon metabolism.[2] The first and principal regulatory step of this pathway is catalyzed by the cytosolic enzyme Histidine Ammonia-Lyase (HAL), also known as histidase.[3]

Enzyme Structure and the MIO Cofactor

Histidase is a homotetrameric enzyme that, unlike many deaminases, functions without the need for a separate coenzyme like pyridoxal phosphate.[4][5] Instead, it possesses a unique electrophilic cofactor, 4-methylidene-imidazole-5-one (MIO), which is formed autocatalytically from an internal Ala-Ser-Gly tripeptide sequence.[4][6] This post-translational modification is essential for the enzyme's catalytic activity.

Catalytic Mechanism

The catalytic cycle of histidase involves the MIO cofactor acting as an electrophile. The substrate, L-histidine, binds to the active site where its α-amino group performs a nucleophilic attack on the MIO cofactor.[6] This is followed by the abstraction of a non-acidic proton from the β-carbon of the substrate, leading to the elimination of ammonia and the formation of the product, trans-urocanic acid.

Caption: The mammalian histidine catabolic pathway.

Clinical and Research Significance

A deficiency in the HAL enzyme, caused by mutations in the HAL gene, leads to the autosomal recessive disorder histidinemia.[3] This condition is characterized by elevated levels of histidine in the blood and urine and a deficiency of urocanic acid. While most cases are considered benign, the study of histidase is vital for understanding amino acid metabolism.[3] Furthermore, inhibitors of this enzyme are invaluable as chemical probes to study the physiological roles of this pathway and can serve as starting points for therapeutic development in contexts where modulating histidine levels may be beneficial.[1]

Inhibition of Histidase by Substrate Analogs

Enzyme inhibition is a cornerstone of drug discovery and biochemical research. For histidase, competitive inhibitors—molecules that resemble the substrate and bind to the active site without reacting—are particularly insightful.

N-Formyl-L-histidine: A Putative Competitive Inhibitor

N-Formyl-L-histidine is an analog of L-histidine where the α-amino group is formylated. This structural modification is key to its inhibitory action. Commercial suppliers report that N-Formyl-L-histidine acts as a competitive inhibitor of L-histidine ammonia-lyase, preventing the formation of urocanic acid with a reported inhibition constant (Ki) of 4.26 mM.

Note on Sourcing: The primary literature cited by commercial suppliers for this specific Ki value is a 1975 paper by Shibatani et al. on histidase from Achromobacter liquidum. However, a review of this specific publication does not mention N-Formyl-L-histidine, though it does characterize other competitive inhibitors with similar Ki values. Therefore, while N-Formyl-L-histidine is mechanistically poised to be a competitive inhibitor, independent verification of this specific Ki value is recommended.

Mechanistic Hypothesis of Inhibition

The inhibitory action of N-Formyl-L-histidine is based on the principle of substrate mimicry. The molecule retains the imidazole ring and the carboxyl group, which are critical for binding to the histidase active site. However, the formylation of the α-amino group prevents the nucleophilic attack on the MIO cofactor that is required to initiate the catalytic cycle. By occupying the active site, N-Formyl-L-histidine prevents the binding of the natural substrate, L-histidine, thereby competitively inhibiting the enzyme.

Caption: Competitive inhibition of histidase by N-Formylhistidine.

Comparative Analysis with Verified Inhibitors

To contextualize the potency of N-Formyl-L-histidine, it is useful to compare its reported Ki value with those of other experimentally verified competitive inhibitors of histidase. Analogs with modifications to the α-amino or carboxyl groups often exhibit competitive inhibition.

| Inhibitor | Structure | Ki Value (mM) | Source Organism | Reference |

| N-Formyl-L-histidine | N-formylated α-amino group | 4.26 (reported) | Not Specified | |

| L-Histidine methyl ester | Esterified carboxyl group | 3.66 | A. liquidum | |

| β-Imidazole lactic acid | α-amino replaced by hydroxyl | 3.84 | A. liquidum | |

| L-Histidine hydroxamate | Hydroxamate at carboxyl | 0.4 | Rat Liver | |

| (Thiophen-2-yl)alanine | Imidazole replaced by thiophene | 0.018 | P. putida |

This comparison indicates that while N-Formyl-L-histidine is a relatively weak inhibitor, its potency is comparable to other analogs where the core structure is minimally modified, such as the methyl ester. More drastic changes, like replacing the imidazole ring, can lead to much stronger inhibition.

Experimental Protocols for Studying Histidase Inhibition

Verifying the inhibitory activity and determining the kinetic parameters of compounds like N-Formyl-L-histidine requires robust and reproducible experimental protocols.

Protocol: Spectrophotometric Assay of Histidase Activity

The activity of histidase is most conveniently measured by monitoring the formation of its product, trans-urocanic acid, which has a strong absorbance maximum at 277 nm.

Principle: The rate of increase in absorbance at 277 nm is directly proportional to the rate of the enzymatic reaction. The molar extinction coefficient (ε) for urocanic acid at 277 nm is approximately 18,800 M⁻¹cm⁻¹.

Reagents & Materials:

-

Enzyme: Purified histidase (e.g., from recombinant expression or partially purified from liver).

-

Assay Buffer: 0.1 M Sodium pyrophosphate buffer, pH 8.5.

-

Substrate Stock: 100 mM L-histidine in Assay Buffer.

-

Equipment: UV-Vis spectrophotometer with temperature control (e.g., 37°C), quartz cuvettes.

Step-by-Step Methodology:

-

Prepare Reaction Mixture: In a 1 mL quartz cuvette, combine 950 µL of Assay Buffer and 10-40 µL of the enzyme solution.

-

Equilibration: Incubate the cuvette in the spectrophotometer at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate Reaction: Add 10-50 µL of the L-histidine substrate stock to the cuvette to achieve the desired final concentration (e.g., a range from 0.5 to 10 mM). Mix quickly by gentle inversion.

-

Data Acquisition: Immediately begin monitoring the increase in absorbance at 277 nm over time (e.g., for 5-10 minutes). Ensure the initial rate is linear.

-

Calculate Activity: Determine the initial velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law:

-

Activity (µmol/min/mL) = (ΔAbs/min) / ε * 10⁶

-

Protocol: Determination of Inhibitor Kinetics (Ki)

This workflow describes how to determine the mode of inhibition and calculate the inhibition constant (Ki) for a competitive inhibitor.

Caption: Experimental workflow for determining the Ki of a competitive inhibitor.

Step-by-Step Methodology:

-

Assay Setup: Prepare a series of reactions as described in Protocol 3.1. Create a matrix of experiments where the concentration of L-histidine is varied along one axis (e.g., 5 concentrations around the Km) and the concentration of N-Formylhistidine is varied along the other (e.g., 0, 1, 2, and 4 mM).

-

Measure Initial Velocities: For each combination of substrate and inhibitor concentration, measure the initial reaction velocity (V₀).

-

Data Analysis (Lineweaver-Burk Plot):

-

For each inhibitor concentration, plot 1/V₀ versus 1/[Substrate].

-

If N-Formylhistidine is a competitive inhibitor, the resulting lines will intersect at the same point on the y-axis (1/Vmax), but will have different x-intercepts (-1/Km_app).

-

-

Calculate Ki:

-

Determine the apparent Km (Km_app) for each inhibitor concentration from the x-intercept of the Lineweaver-Burk plot (x-intercept = -1/Km_app).

-

The relationship between Km_app, the true Km (measured in the absence of inhibitor), and Ki for a competitive inhibitor is given by the equation:

-

Km_app = Km * (1 + [I]/Ki)

-

-

Rearrange to solve for Ki:

-

Ki = [I] / ((Km_app / Km) - 1)

-

-

Alternatively, create a secondary plot of Km_app versus [I]. The slope of this line will be Km/Ki.

-

Conclusion and Future Directions

N-Formyl-L-histidine serves as a clear example of a competitive inhibitor of histidase, acting as a substrate analog that binds to the active site but cannot be turned over. While its reported inhibitory potency is modest (Ki in the low millimolar range), it is a valuable tool for researchers studying histidine metabolism. The protocols detailed in this guide provide a robust framework for validating its inhibitory characteristics and for screening and characterizing novel, potentially more potent histidase inhibitors. Future work could focus on synthesizing and testing other N-acylated histidine derivatives to establish a structure-activity relationship (SAR) that could guide the development of high-affinity inhibitors for therapeutic or advanced research applications.

References

-

Shibatani, T., Kakimoto, T., & Chibata, I. (1975). Crystalline L-histidine ammonia-lyase of Achromobacter liquidum. Crystallization and enzymic properties. European Journal of Biochemistry, 55(1), 263–269. [Link]

-

Langer, M., et al. (2006). Inhibition of histidine ammonia lyase by heteroaryl-alanines and acrylates. Bioorganic & Medicinal Chemistry, 14(10), 3442-3447. [Link]

-

Nascimento, J. F., et al. (2024). Knocking out histidine ammonia-lyase by using CRISPR-Cas9 abolishes histidine role in the bioenergetics and the life cycle of Trypanosoma cruzi. bioRxiv. [Link]

-

Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. [Link]

-

Langer, B., et al. (2000). The Behaviour of Substrate Analogues and Secondary Deuterium Isotope Effects in the Phenylalanine Ammonia-Lyase Reaction. European Journal of Organic Chemistry, 2000(1), 13-22. [Link]

-

Gilbert, R. J. C. (2005). Pore-forming toxins. Cellular and Molecular Life Sciences, 62(19-20), 2261-2276. [Link]

-

Schwede, T. F., Rétey, J., & Schulz, G. E. (1999). Crystal structure of histidine ammonia-lyase revealing a novel polypeptide modification as the catalytic electrophile. Biochemistry, 38(17), 5355-5361. [Link]

-

Rosca, E. I., et al. (2019). The structural basis for membrane binding and pore formation by lymphocyte perforin. Nature, 575(7783), 543-547. [Link]

-

Lynch, J. M., & Young, J. D. (1982). Characterization of a membrane pore-forming protein from Entamoeba histolytica. The Journal of Experimental Medicine, 156(6), 1677-1690. [Link]

-

Histidine ammonia-lyase. (n.d.). In Wikipedia. Retrieved February 20, 2026. [Link]

-

van Pee, K., et al. (2017). CryoEM structures of membrane pore and prepore complex reveal cytolytic mechanism of Pneumolysin. eLife, 6, e23644. [Link]

-

Coppin, H. L., & McInnes, R. R. (2020). Histidine Metabolism and Function. The Journal of Nutrition, 150(10), 2570S-2579S. [Link]

-

Martín-Escolano, R., et al. (2022). The life cycle of Trypanosoma cruzi: a tale of two metabolisms. Trends in Parasitology, 38(1), 47-60. [Link]

-

Taylor, R. G., Levy, H. L., & McInnes, R. R. (1991). Histidase and histidinemia. Clinical and molecular considerations. Molecular Biology and Medicine, 8(1), 101–116. [Link]

-

Bender, R. A. (2012). The role of the histidine utilization (hut) pathway in the physiology of enteric bacteria. Microbiology and Molecular Biology Reviews, 76(3), 565-584. [Link]

-

Histidine. (n.d.). In Wikipedia. Retrieved February 20, 2026. [Link]

-

Hernandez, D., & Phillips, A. T. (1993). Purification and characterization of Pseudomonas putida histidine ammonia-lyase expressed in Escherichia coli. Protein Expression and Purification, 4(5), 473-478. [Link]

-

Mantilla, B. S., et al. (2021). Histidine ammonia-lyase from Trypanosoma cruzi localizes to acidocalcisomes and its activity is regulated by polyphosphate. The Journal of Biological Chemistry, 297(4), 101183. [Link]

-

N-Formyl-L-histidine. (n.d.). Amsbio. Retrieved February 20, 2026. [Link]

-

Givot, I. L., Smith, T. A., & Abeles, R. H. (1969). Histidine ammonia-lyase from rat liver. Purification, properties, and inhibition by substrate analogues. The Journal of Biological Chemistry, 244(23), 6341–6353. [Link]

-

Lawrence, S. L., et al. (2015). Crystal structure of pneumolysin, a cholesterol-dependent cytolysin from Streptococcus pneumoniae. Scientific Reports, 5, 12342. [Link]

-

Marshall, J. E., et al. (2015). The crystal structure of pneumolysin at 2.0 Å resolution reveals the molecular packing of the pre-pore complex. The Biochemical Journal, 467(2), 289–299. [Link]

-

Tweten, R. K. (2005). Cholesterol-dependent cytolysins, a family of versatile pore-forming toxins. Infection and Immunity, 73(10), 6199–6209. [Link]

-

Langer, M., et al. (1995). Identification of Ser143 as the site of modification in the active site of histidine ammonia-lyase. Biochemistry, 34(11), 3549-3554. [Link]

Sources

- 1. Knocking out histidine ammonia-lyase by using CRISPR-Cas9 abolishes histidine role in the bioenergetics and the life cycle of Trypanosoma cruzi | bioRxiv [biorxiv.org]

- 2. The structural basis for membrane binding and pore formation by lymphocyte perforin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CryoEM structures of membrane pore and prepore complex reveal cytolytic mechanism of Pneumolysin | eLife [elifesciences.org]

- 4. Crystalline L-histidine ammonia-lyase of Achromobacter liquidum. Crystallization and enzymic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Knocking out histidine ammonia-lyase by using CRISPR-Cas9 abolishes histidine role in the bioenergetics and the life cycle of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of histidine ammonia lyase by heteroaryl-alanines and acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding Affinity of N-Formylhistidine with Histidyl-tRNA Synthetase

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the binding affinity of N-Formylhistidine to its target, histidyl-tRNA synthetase (HisRS). We will delve into the biochemical significance, the structural basis of their interaction, and detailed methodologies for characterizing this binding.

Introduction: The Significance of Histidyl-tRNA Synthetase and its Inhibition

Histidyl-tRNA synthetase (HisRS) is a vital enzyme in the process of protein synthesis. It belongs to the class II aminoacyl-tRNA synthetases and is responsible for the specific attachment of the amino acid histidine to its cognate tRNA (tRNAHis).[1][2] This two-step reaction, known as aminoacylation or "charging," is a critical checkpoint for ensuring the fidelity of the genetic code.[3] Any disruption in this process can lead to a halt in protein synthesis and ultimately, cell death.[2] This makes HisRS a compelling target for the development of novel antimicrobial and therapeutic agents.

N-Formylhistidine is a derivative of histidine that has been identified as an inhibitor of HisRS. Understanding the binding affinity and the mechanism of inhibition of N-Formylhistidine is crucial for structure-based drug design and the development of more potent and specific inhibitors. This guide will provide the foundational knowledge and practical protocols to accurately characterize this molecular interaction.

The Molecular Interaction: A Look into the HisRS Active Site

The catalytic activity of HisRS takes place within a well-defined active site. This site is structurally adapted to recognize and bind its three substrates: histidine, ATP, and tRNAHis. The binding of histidine is a prerequisite for the first step of the aminoacylation reaction: the formation of a histidyl-adenylate intermediate.[4][5]

Crystal structures of HisRS have revealed the key residues involved in substrate recognition and catalysis.[4][5] The imidazole side chain of histidine is a key recognition element, forming specific hydrogen bonds with amino acid residues within the active site.[1] N-Formylhistidine, as a competitive inhibitor, is believed to occupy the same binding pocket as histidine, with its formyl group potentially introducing additional interactions or steric hindrance that prevents the catalytic reaction from proceeding.

The binding of N-Formylhistidine to HisRS has been determined to have a Ki value of 4.6 μM.[6][7] This value indicates a reasonably strong interaction, making it a solid starting point for further inhibitor development.

Quantifying the Interaction: Methodologies for Determining Binding Affinity

To accurately characterize the binding of N-Formylhistidine to HisRS, several biophysical techniques can be employed. This guide will focus on two of the most powerful and widely used methods: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[8][9] It is considered the "gold standard" for characterizing binding interactions as it provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[8]

In an ITC experiment, a solution of the ligand (in this case, N-Formylhistidine) is titrated into a solution of the macromolecule (HisRS) in the sample cell of a microcalorimeter.[8] The binding reaction results in a small heat change, which is detected by the instrument. By measuring the heat change after each injection, a binding isotherm is generated, from which the thermodynamic parameters can be derived.

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

-

Protein and Ligand Preparation:

-

Express and purify HisRS to >95% homogeneity.

-

Prepare a stock solution of N-Formylhistidine in a compatible buffer.

-

Dialyze the protein extensively against the same buffer that will be used for the experiment to minimize buffer mismatch effects.

-

-

Experimental Setup:

-

Set the desired experimental temperature (e.g., 25°C).

-

Thoroughly degas all solutions to prevent air bubbles.

-

Load the HisRS solution into the sample cell (typically 20-50 µM).

-

Load the N-Formylhistidine solution into the injection syringe (typically 10-20 times the protein concentration).

-

-

Titration:

-

Perform an initial small injection (e.g., 1 µL) to account for any initial mixing artifacts.

-

Proceed with a series of injections (e.g., 20-30 injections of 2-3 µL each) with sufficient time between injections for the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions.[10][11] It provides kinetic information about the binding event, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

In an SPR experiment, one of the interacting molecules (the ligand, e.g., HisRS) is immobilized on a sensor chip surface.[10] The other molecule (the analyte, e.g., N-Formylhistidine) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

-

Immobilization of HisRS:

-

Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the HisRS solution (typically at a low concentration in a low ionic strength buffer) to achieve the desired immobilization level.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of N-Formylhistidine in the running buffer.

-

Inject the N-Formylhistidine solutions over the sensor surface, starting with the lowest concentration.

-

Monitor the association phase during the injection and the dissociation phase during the subsequent buffer flow.

-

Between each concentration, regenerate the sensor surface using a mild regeneration solution to remove the bound analyte.

-

-

Data Analysis:

-

Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.

-

Globally fit the sensorgrams from the different analyte concentrations to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the ka, kd, and Kd.

-

Data Interpretation and Summary

The data obtained from ITC and SPR experiments provide a comprehensive understanding of the binding of N-Formylhistidine to HisRS.

| Parameter | Description | Typical Value for N-Formylhistidine-HisRS | Technique |

| Ki | Inhibition constant, a measure of the inhibitor's potency. | 4.6 µM[6][7] | Enzyme Kinetics |

| Kd | Equilibrium dissociation constant, a measure of binding affinity. | Expected to be in the low µM range | ITC, SPR |

| n | Stoichiometry of binding (number of ligand molecules bound per protein molecule). | Expected to be ~1 | ITC |

| ΔH | Enthalpy change upon binding. Indicates the contribution of hydrogen bonds and van der Waals interactions. | To be determined | ITC |

| ΔS | Entropy change upon binding. Reflects changes in conformational freedom and solvent reorganization. | To be determined | ITC |

| ka | Association rate constant, the rate at which the complex is formed. | To be determined | SPR |

| kd | Dissociation rate constant, the rate at which the complex breaks down. | To be determined | SPR |

Conclusion and Future Directions

This guide has provided a detailed overview of the binding affinity of N-Formylhistidine to histidyl-tRNA synthetase. The provided protocols for ITC and SPR offer a robust framework for researchers to accurately characterize this and other enzyme-inhibitor interactions. A thorough understanding of the binding thermodynamics and kinetics is paramount for the rational design of more potent and selective inhibitors of HisRS, which hold promise as novel therapeutic agents. Future work should focus on elucidating the precise structural basis of inhibition through co-crystallization studies and exploring the structure-activity relationship of a broader range of N-Formylhistidine analogs.

References

-

N-Formyl-L-histidine (Formyl-L-histidine) | 组氨酸衍生物 - MCE. (n.d.). MCE. Retrieved February 15, 2024, from [Link]

-

Åberg, A., Yaremchuk, A., Tukalo, M., Rasmussen, B., & Cusack, S. (1997). Crystal structure analysis of the activation of histidine by Thermus thermophilus histidyl-tRNA synthetase. Biochemistry, 36(11), 3084–3094. [Link]

-

Arnez, J. G., & Moras, D. (1995). Crystal structure of histidyl-tRNA synthetase from Escherichia coli complexed with histidyl-adenylate. The EMBO journal, 14(17), 4143–4155. [Link]

-

Tian, Q., Wang, C., Liu, Y., & Xie, W. (2015). Structure of histidinyl-tRNA synthetase in complex with tRNA(His). Nucleic acids research, 43(8), 4333–4342. [Link]

-

N-Formyl-L-histidine, AMS.T81677-5-MG - Amsbio. (n.d.). Amsbio. Retrieved February 15, 2024, from [Link]

-

Histidyl-tRNA Synthetase - HisRS - AARS Online. (n.d.). AARS Online. Retrieved February 15, 2024, from [Link]

-

Tian, Q., Wang, C., Liu, Y., & Xie, W. (2015). Structural basis for recognition of G-1-containing tRNA by histidyl-tRNA synthetase. Nucleic Acids Research, 43(8), 4333–4342. [Link]

-

Velázquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature protocols, 1(1), 186–191. [Link]

-

Vaughan, H. L., & Hansen, L. D. (1973). Reversible inhibition of protein synthesis in human cells at the activation of histidine. The Journal of biological chemistry, 248(19), 7087–7091. [Link]

-

Yadav, R., ... & Akhtar, M. S. (2017). Identification of Chemical Compounds That Inhibit the Function of Histidyl-tRNA Synthetase from Pseudomonas aeruginosa. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 65-74. [Link]

-

LeDoux, M. S., ... & Burgess, D. L. (2019). Knock-Down of Histidyl-tRNA Synthetase Causes Cell Cycle Arrest and Apoptosis of Neuronal Progenitor Cells in vivo. Frontiers in molecular neuroscience, 12, 97. [Link]

-

van der Veen, J. W., & van der Sloot, A. M. (2022). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in Catalysis, 2. [Link]

-

Panaro, M. A., ... & Mitolo, V. (2006). Biological role of the N-formyl peptide receptors. Immunopharmacology and immunotoxicology, 28(1), 103–127. [Link]

-

RNA NanoMed. (2024, December 3). Applications of Surface Plasmon Resonance for Advanced Studies Involving Nucleic Acids. [Link]

-

da Silva, E., ... & da Costa, A. (2008). Isothermal titration calorimetry of Ni(II) binding to histidine and to N-2-aminoethylglycine. Journal of inorganic biochemistry, 102(4), 859–868. [Link]

-

Kaur, H., & Reyes, F. E. (2015). Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules. Biochimica et biophysica acta, 1850(5), 1074–1090. [Link]

-

Chapter 9. Isothermal titration calorimetry. (n.d.). Moodle@Units. Retrieved February 15, 2024, from [Link]

-

Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. [Link]

-

Nikniazi, A., ... & Ranjbari, F. (2019). Experimental investigation and simulation of surface plasmon resonance biosensor with human serum albumin for small drugs detection. In 2019 25th International Conference on Applied Electronics (AE) (pp. 1-4). IEEE. [Link]

-

Fathi, F., ... & Santos, H. A. (2021). surface plasmon resonance studies of pure protein-based. HELDA - University of Helsinki. [Link]

-

Kim, Y., ... & Lyon, L. A. (2016). Tuning Surface Plasmon Resonance Responses through Size and Crosslinking Control of Multivalent Protein Binding-Capable Nanoscale Hydrogels. ACS sensors, 1(11), 1338–1345. [Link]

-

Hammond, J. A., & Giedroc, D. P. (2017). An expanded class of histidine-accepting viral tRNA-like structures. Rna, 23(11), 1709–1721. [Link]

-

Miller, F. W., Waite, K. A., Biswas, T., & Plotz, P. H. (1990). The role of an autoantigen, histidyl-tRNA synthetase, in the induction and maintenance of autoimmunity. Proceedings of the National Academy of Sciences of the United States of America, 87(24), 9933–9937. [Link]

-

Howard, O. M., ... & Plotz, P. H. (2002). Histidyl-tRNA Synthetase and Asparaginyl-tRNA Synthetase, Autoantigens in Myositis, Activate Chemokine Receptors on T Lymphocytes and Immature Dendritic Cells. The Journal of experimental medicine, 196(6), 781–791. [Link]

-

Forgione, M. B., ... & Gadaleta, G. (2018). Roles of Nicotinamide Adenine Dinucleotide (NAD+) in Biological Systems. Biomolecules, 8(1), 5. [Link]

-

Fisher, G. H. (2023). d-Amino acids in biological systems. Chirality, 35(6), 488–500. [Link]

Sources

- 1. Histidyl-tRNA Synthetase [aars.online]

- 2. Frontiers | Knock-Down of Histidyl-tRNA Synthetase Causes Cell Cycle Arrest and Apoptosis of Neuronal Progenitor Cells in vivo [frontiersin.org]

- 3. Structural basis for recognition of G-1-containing tRNA by histidyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. Crystal structure of histidyl-tRNA synthetase from Escherichia coli complexed with histidyl-adenylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Formyl-L-histidine (Formyl-L-histidine) | 组氨酸衍生物 | MCE [medchemexpress.cn]

- 7. amsbio.com [amsbio.com]

- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 9. moodle2.units.it [moodle2.units.it]

- 10. isrnnpress.org [isrnnpress.org]

- 11. researchgate.net [researchgate.net]

Natural occurrence of N-Formylhistidine in biological systems

An In-Depth Technical Guide to the Natural Occurrence of N-Formylhistidine in Biological Systems

Authored by Gemini, Senior Application Scientist

Abstract

N-Formylhistidine is an endogenous modified amino acid whose presence in biological systems has been confirmed across various species, including humans. Initially identified as a metabolic byproduct, emerging research now points towards its potential role as a biomarker and a modulator of cellular processes. This technical guide provides a comprehensive overview of the current understanding of N-Formylhistidine, focusing on its biosynthesis, biological significance, and the analytical methodologies required for its accurate detection and quantification. This document is intended for researchers, clinicians, and drug development professionals interested in the expanding field of modified amino acid biology and its translational applications.

Introduction: The Emergence of N-Formylhistidine

While the canonical 20 amino acids form the fundamental building blocks of proteins, a vast and complex world of modified amino acids exists within biological systems. These modifications can arise from post-translational modifications, metabolic side reactions, or dedicated enzymatic pathways. N-Formylhistidine is one such molecule, characterized by the addition of a formyl group to the alpha-amino group of histidine.

Historically, the formylation of biomolecules has been associated with specific processes, such as the initiation of protein synthesis in bacteria (N-formylmethionine). However, the presence of N-Formylhistidine in mammalian systems suggests a more nuanced and potentially significant role. Its detection in various tissues and biofluids, including the brain and urine, has spurred investigations into its origin and function. This guide will synthesize the current knowledge and provide the technical framework necessary to investigate this intriguing molecule.

Biosynthesis and Metabolic Fate

The precise, high-flux metabolic pathway for N-Formylhistidine synthesis in mammals is still an active area of investigation. However, current evidence points towards a primary origin linked to tryptophan catabolism via the kynurenine pathway.

The Kynurenine Pathway Connection

The catabolism of tryptophan produces an intermediate, N-formylkynurenine. The enzyme formamidase (also known as kynurenine formamidase) is responsible for hydrolyzing this intermediate into kynurenine. It is hypothesized that under certain physiological or pathological conditions, this formyl group can be transferred to other molecules, including histidine, leading to the formation of N-Formylhistidine.

Another potential source involves the enzymatic activity of Formimidoyltransferase-cyclodeaminase (FTCD), an enzyme involved in histidine catabolism. While its primary role is different, the metabolic context of histidine breakdown could provide opportunities for formylation reactions.

The diagram below illustrates a proposed biosynthetic route linked to tryptophan metabolism.

Caption: Proposed biosynthetic pathway of N-Formylhistidine.

Biological Significance and Potential Roles

The functional role of N-Formylhistidine is an emerging area of research. Its presence in the brain suggests potential neuromodulatory activity. Studies have shown that levels of N-Formylhistidine can be altered in response to certain stimuli, hinting at its involvement in physiological signaling pathways.

A Potential Biomarker

One of the most promising applications for N-Formylhistidine is its use as a biomarker. Its quantification in easily accessible biofluids like urine could serve as a non-invasive indicator of metabolic dysregulation. For instance, alterations in the tryptophan catabolism pathway are implicated in a variety of conditions, including neurological disorders and inflammatory diseases. As a downstream product, N-Formylhistidine could reflect the activity of this pathway.

| Potential Clinical Application | Observed Change in N-Formylhistidine | Associated Pathway | Reference |

| Neurological Disorders | Altered levels in brain tissue | Tryptophan/Kynurenine Pathway | |

| Metabolic Syndrome | Changes in urinary excretion | Amino Acid Metabolism |

Analytical Methodologies for Quantification

The accurate and sensitive quantification of N-Formylhistidine is critical for elucidating its biological role. Due to its low endogenous concentrations and similarity to other metabolites, a robust analytical workflow is required. The gold-standard approach is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow: LC-MS/MS Quantification

The workflow involves sample preparation to isolate the analyte, chromatographic separation to remove interfering compounds, and mass spectrometric detection for sensitive and specific quantification.

Caption: Standard workflow for N-Formylhistidine analysis.

Detailed Protocol: Quantification in Human Urine

This protocol provides a validated method for quantifying N-Formylhistidine using LC-MS/MS. The principle of this assay is based on the stable isotope dilution method, which provides high accuracy and precision.

1. Materials and Reagents:

-

N-Formylhistidine standard

-

N-Formylhistidine stable isotope-labeled internal standard (IS) (e.g., D3-N-Formylhistidine)

-

Acetonitrile (ACN), LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

Ultrapure water

-

Human urine samples

2. Sample Preparation:

-

Causality: The goal is to remove proteins and other macromolecules that can interfere with the LC-MS analysis and damage the column. Simple protein precipitation with a high concentration of organic solvent is effective for urine.

-

Thaw frozen urine samples on ice.

-

Vortex samples to ensure homogeneity.

-

In a 1.5 mL microcentrifuge tube, add 50 µL of urine.

-

Add 200 µL of ACN containing the internal standard (e.g., at 50 ng/mL). The IS is crucial for correcting for sample loss during preparation and for variations in MS signal intensity.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

3. LC-MS/MS Conditions:

-

Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for polar molecules like N-Formylhistidine as it provides better retention than traditional reversed-phase chromatography.

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A HILIC column (e.g., Amide or Silica-based).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A typical gradient would start at a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease to elute the polar analyte.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

MRM Transitions:

-

Analyte (N-Formylhistidine): Precursor ion (Q1) m/z -> Product ion (Q3) m/z. Specific values must be determined by direct infusion of the standard.

-

Internal Standard (IS): Precursor ion (Q1) m/z -> Product ion (Q3) m/z.

-

4. Data Analysis and Validation:

-

A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the concentration of the standards.

-

The concentration of N-Formylhistidine in the unknown samples is then calculated from this curve.

-

The protocol should be validated for linearity, accuracy, precision, and limit of detection (LOD) according to regulatory guidelines if used in clinical settings.

Applications in Research and Drug Development

The ability to accurately measure N-Formylhistidine opens up several avenues for research and therapeutic development.

-

Pharmacodynamic Biomarker: In the development of drugs targeting the kynurenine pathway (e.g., IDO inhibitors for cancer immunotherapy), measuring N-Formylhistidine could serve as a downstream pharmacodynamic biomarker to confirm target engagement and metabolic impact.

-

Disease Monitoring: Longitudinal monitoring of N-Formylhistidine in patient cohorts could provide insights into disease progression or response to therapy in neurological or metabolic diseases.

-

Nutritional Science: Investigating how dietary interventions, particularly those affecting tryptophan and histidine intake, influence N-Formylhistidine levels.

Future Directions

The study of N-Formylhistidine is still in its early stages. Key questions remain to be answered:

-

What are the specific enzymes responsible for its synthesis?

-

Does it have a dedicated receptor or signaling function?

-

Can its modulation have therapeutic benefits?

Advanced metabolomics and chemical biology approaches will be instrumental in addressing these questions and fully elucidating the role of this modified amino acid in human health and disease.

References

-

Sasahara, T., et al. (2023). N-formylhistidine as a novel endogenous metabolite in the mouse brain. Neurochemistry International. Available at: [Link]

-

Miyagi, Y., et al. (2011). Profiling of urinary amino-type compounds by liquid chromatography-tandem mass spectrometry: discovery of N-formylhistidine. Analytical and Bioanalytical Chemistry. Available at: [Link]

An In-depth Technical Guide to N-Formylhistidine

Introduction: Bridging the Gap Between a Core Amino Acid and N-Terminal Modification

Histidine is a proteogenic, essential amino acid renowned for its unique imidazole side chain, which confers a near-neutral pKa. This property allows it to act as a proton donor or acceptor under physiological conditions, making it a crucial residue in the catalytic sites of many enzymes and a key player in biological buffering systems.[1] N-Formylhistidine is a derivative of this vital amino acid, characterized by the addition of a formyl group (-CHO) to its α-amino group. While not as extensively studied as other N-formylated compounds like N-formylmethionine, the conceptual framework of N-Formylhistidine offers intriguing possibilities for research and development, spanning from peptide synthesis to the exploration of novel biological activities.

This guide provides a comprehensive overview of N-Formylhistidine, detailing its chemical properties, exploring its potential biochemical significance by drawing parallels with known biological processes, and outlining robust methodologies for its synthesis, purification, and analysis. It is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced applications of modified amino acids.

Core Chemical Properties

The fundamental characteristics of N-Formylhistidine are derived from the structure of L-histidine with the addition of a formyl group. The molecular formula of L-histidine is C₆H₉N₃O₂.[2] The process of N-formylation involves the replacement of one hydrogen atom on the alpha-amino group with a formyl group, resulting in a net addition of CO to the molecule.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O₃ | Calculated |

| Molecular Weight | 183.17 g/mol | Calculated |

| Parent Amino Acid | L-Histidine | [2] |

Biochemical Context and Potential Significance

While direct evidence for the natural occurrence and biological role of N-Formylhistidine is scarce, its potential significance can be inferred from the well-established roles of both histidine and N-formylation in biological systems.

The Multifaceted Role of the Histidine Precursor

L-histidine is a precursor to several biologically active molecules, including:

-

Histamine: Formed via decarboxylation, histamine is a key mediator of immune responses, allergic reactions, and gastric acid secretion.[1]

-

Carnosine: A dipeptide with antioxidant and buffering properties, particularly abundant in muscle and brain tissue.[1]

Histidine's imidazole side chain is also critical for its function in proteins, where it participates in enzymatic catalysis and the coordination of metal ions like zinc, copper, and iron.[3]

N-Formylation: More Than Just a Protecting Group

N-formylation is a crucial modification in certain biological contexts. The most prominent example is N-formylmethionine (fMet) , which serves as the initiating amino acid in protein synthesis in bacteria, mitochondria, and chloroplasts.[4][5] This process is so distinct to bacteria that formylated peptides released from pathogens are recognized by the mammalian innate immune system as pathogen-associated molecular patterns (PAMPs), triggering an inflammatory response.[6]

Recent studies have also uncovered that N-terminal formylation can occur in the eukaryotic cytosol under stress conditions and may act as a degradation signal, targeting proteins for destruction via the proteasome.[7][8]

Given this context, N-Formylhistidine could hypothetically:

-

Act as a novel signaling molecule, potentially interacting with formyl peptide receptors.

-

Serve as a specialized building block in non-ribosomal peptide synthesis.

-

Function as a metabolic intermediate in yet-to-be-discovered pathways.

The following diagram illustrates the central position of histidine in various metabolic pathways, providing a framework for where a derivative like N-Formylhistidine might arise or function.

Sources

- 1. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bioone.org [bioone.org]

- 4. Formylation - Wikipedia [en.wikipedia.org]

- 5. Role of N-terminal protein formylation in central metabolic processes in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. N-terminal formylmethionine as a novel initiator and N-degron of eukaryotic proteins [bmbreports.org]